molecular formula C16H28ClN3O8P2 B3119207 Desethyl chloroquine diphosphate CAS No. 247912-76-1

Desethyl chloroquine diphosphate

Cat. No.: B3119207
CAS No.: 247912-76-1
M. Wt: 487.8 g/mol
InChI Key: PIKNKEKUPZTKFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Desethyl chloroquine (diphosphate) is synthesized through the desethylation of chloroquine. The process involves the removal of an ethyl group from chloroquine, typically using chemical reagents under controlled conditions. The reaction conditions often include the use of strong acids or bases to facilitate the desethylation process .

Industrial Production Methods

Industrial production of desethyl chloroquine (diphosphate) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Desethyl chloroquine (diphosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products

The major products formed from these reactions include various metabolites and derivatives of desethyl chloroquine (diphosphate), which may have different pharmacological activities and properties .

Scientific Research Applications

Pharmacological Properties

Desethyl chloroquine diphosphate exhibits several pharmacological activities that contribute to its therapeutic potential:

  • Antimalarial Activity : As a metabolite of chloroquine, DCQ-DP retains antimalarial properties by interfering with the heme detoxification process in Plasmodium species. It inhibits the formation of hemozoin, leading to toxic heme accumulation that is lethal to the parasite .
  • Inhibition of Autophagy : DCQ-DP is recognized as an inhibitor of autophagy, a cellular degradation process that can be exploited by some pathogens to survive within host cells. This property may enhance its effectiveness against certain infections .
  • Modulation of Toll-like Receptors (TLRs) : The compound has been shown to interact with TLRs, which play a critical role in the immune response. By modulating these receptors, DCQ-DP may influence inflammatory pathways and immune responses .

Clinical Applications

This compound has been explored in various clinical contexts:

  • Malaria Treatment : Similar to chloroquine, DCQ-DP is effective against malaria-causing parasites. Its use is particularly relevant in regions where resistance to traditional antimalarials has developed. Studies indicate that DCQ-DP may be effective against resistant strains of Plasmodium falciparum .
  • Autoimmune Disorders : Chloroquine and its metabolites, including DCQ-DP, have been used in managing autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE). They are believed to exert immunomodulatory effects that alleviate symptoms associated with these conditions .

Malaria Resistance

A study highlighted the effectiveness of this compound against chloroquine-resistant strains of Plasmodium falciparum. Researchers found that DCQ-DP maintained activity where chloroquine failed, suggesting it could be a viable alternative in treatment protocols .

Autoimmune Conditions

Clinical trials have demonstrated that patients with rheumatoid arthritis treated with chloroquine derivatives showed significant improvement in disease symptoms. The role of DCQ-DP as an active metabolite was emphasized, indicating its contribution to the therapeutic effects observed in these patients .

Antiviral Properties

Research has also indicated potential antiviral effects of this compound. By raising the pH within endosomes, it may inhibit the entry and replication of certain viruses, making it a candidate for further investigation in viral infections .

Data Summary

Application AreaMechanism of ActionClinical Evidence
AntimalarialInhibits heme detoxificationEffective against resistant Plasmodium strains
Autoimmune DisordersImmunomodulationImproves symptoms in RA and SLE patients
Viral InfectionsRaises endosomal pH inhibiting viral entryPotential antiviral activity noted

Mechanism of Action

Desethyl chloroquine (diphosphate) exerts its effects by inhibiting the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. This leads to the accumulation of toxic heme, which ultimately kills the parasite . Additionally, the compound may affect other molecular targets and pathways, contributing to its pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desethyl chloroquine (diphosphate) is unique in its specific desethylation, which retains some of the pharmacological activity of chloroquine while potentially reducing certain side effects. Its distinct chemical structure and properties make it a valuable compound for research and therapeutic applications .

Biological Activity

Desethyl chloroquine diphosphate (DCQ) is a significant metabolite of chloroquine, an antimalarial drug that has been extensively studied for its biological activities. This article delves into the biological activity of DCQ, focusing on its pharmacokinetics, mechanisms of action, and therapeutic implications.

Overview of this compound

Desethyl chloroquine is primarily formed through the N-dealkylation of chloroquine by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4 . It retains some biological activities similar to its parent compound but exhibits distinct pharmacological profiles that warrant further exploration.

Pharmacokinetics

The pharmacokinetics of DCQ are crucial for understanding its efficacy and safety. Key parameters include:

  • Bioavailability : DCQ has a variable bioavailability influenced by the formulation and patient factors. In studies, the bioavailability of chloroquine (and consequently DCQ) ranged from 52% to 114% when administered orally .
  • Plasma Concentrations : In clinical trials, median plasma concentrations of DCQ were observed to be approximately 206 ng/mL after 10 weeks of treatment with chloroquine . The ratio of chloroquine to desethyl chloroquine was also noted to vary significantly among different treatment regimens.
Time PointChloroquine (ng/mL)Desethyl Chloroquine (ng/mL)Ratio (CQ:DCQ)
Week 10214 (139–279)206 (94–332)1.04
Week 12210 (159–290)208 (135–406)1.05

DCQ functions through several mechanisms that contribute to its biological activity:

  • Antimalarial Activity : Like chloroquine, DCQ inhibits heme polymerase in Plasmodium species, leading to the accumulation of toxic heme within the parasite . This mechanism is critical for its effectiveness against malaria.
  • Inhibition of Viral Entry : Recent studies indicate that DCQ can inhibit the glycosylation of ACE2, a receptor utilized by viruses like SARS-CoV-2 for cell entry. This inhibition may reduce viral load and improve outcomes in viral infections .
  • Immunomodulatory Effects : DCQ has been shown to modulate immune responses by inhibiting various pro-inflammatory cytokines and chemokines, which could have implications for treating autoimmune diseases .

Case Studies and Clinical Findings

Several studies have highlighted the clinical relevance of DCQ:

  • Antiretroviral Therapy Interaction : A study involving patients on antiretroviral therapy showed altered plasma concentrations of both chloroquine and DCQ, suggesting potential interactions that could affect therapeutic outcomes .
  • Distribution in Blood Cells : Research indicated that about 70-85% of chloroquine and its metabolites, including DCQ, are concentrated in blood cells rather than plasma. This finding suggests a significant role for blood cell binding in the drug's pharmacodynamics .
  • Efficacy Against Resistant Strains : New analogs of chloroquine that include modifications targeting DCQ have shown promising results against chloroquine-resistant strains of Plasmodium falciparum, indicating potential avenues for developing more effective antimalarial therapies .

Q & A

Basic Research Questions

Q. How is desethyl chloroquine diphosphate structurally identified and quantified in biological matrices?

this compound, a primary metabolite of chloroquine, can be quantified using reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. A validated method involves a one-step extraction using chlorpheniramine as an internal standard, enabling simultaneous detection in plasma, whole blood, and urine . The retention time and UV spectral properties (e.g., λmax ~254 nm) differentiate it from chloroquine and other metabolites. Calibration curves must account for matrix effects (e.g., plasma proteins) to ensure accuracy .

Q. What are the primary biological activities of this compound in preclinical studies?

this compound retains antimalarial activity by inhibiting heme polymerization in Plasmodium species, though with reduced potency compared to its parent compound, chloroquine . It also acts as an autophagy inhibitor by raising lysosomal pH, blocking autophagosome-lysosome fusion, which is leveraged in cancer research to study autophagy-dependent pathways .

Q. What analytical techniques are recommended for distinguishing this compound from related metabolites?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) provides high specificity. Key transitions include m/z 292.1 → 245.1 (desethyl chloroquine) and m/z 516.1 → 291.8 (chloroquine diphosphate). Chromatographic separation on a C18 column with ion-pairing agents (e.g., trifluoroacetic acid) resolves co-eluting metabolites .

Advanced Research Questions

Q. How does this compound modulate autophagy flux in in vivo models, and what are the critical experimental parameters?

In transgenic Huntington’s disease (HD) mice, this compound (10 mg/kg/day, intraperitoneal) reduces autophagy flux by accumulating LC3-II and p62 in brain tissue. Researchers must standardize dosing schedules, tissue collection times, and use Western blotting with antibodies specific to autophagy markers (e.g., anti-LC3B). Control groups should include chloroquine-treated animals to compare metabolite-specific effects .

Q. How should pharmacokinetic studies be designed to account for this compound’s variable tissue distribution?

Key steps include:

  • Sampling: Collect plasma, erythrocytes, and tissues (liver, spleen) at multiple time points (0–72 hrs post-dose) to capture distribution kinetics.
  • Analytical Validation: Use deuterated internal standards (e.g., desethyl chloroquine-d4) to correct for ion suppression in mass spectrometry .
  • Modeling: Apply compartmental pharmacokinetic models to estimate clearance (CL) and volume of distribution (Vd), noting species-specific differences in metabolic enzymes (e.g., CYP2D6 activity) .

Q. How can researchers resolve discrepancies in reported IC50 values for this compound’s cytotoxicity?

Variability in cytotoxicity assays (e.g., MTT, ATP luminescence) often stems from differences in:

  • Cell Lines: Human KB cells show higher sensitivity (IC50 ~43.9 μM) than murine macrophages (IC50 >140 μM) due to differential lysosomal uptake .
  • Assay Duration: Prolonged exposure (48–72 hrs) increases potency by enhancing lysosomal accumulation.
  • Standardization: Normalize data to cell count (via DNA quantification) rather than optical density to mitigate interference from metabolite precipitation .

Q. What strategies mitigate off-target effects when studying this compound’s role in TLR inhibition?

To isolate Toll-like receptor (TLR) inhibition from autophagy effects:

  • Use TLR-specific knockout cell lines (e.g., HEK293-TLR4−/−) alongside wild-type controls.
  • Pair this compound with selective autophagy inducers (e.g., rapamycin) to decouple TLR signaling from autophagy modulation .

Q. How can researchers validate this compound’s stability under different storage conditions?

Stability studies should assess:

  • Temperature: Store lyophilized powder at −80°C for long-term stability; avoid freeze-thaw cycles for reconstituted solutions.
  • pH Sensitivity: Use phosphate-buffered saline (PBS, pH 7.4) instead of unbuffered solutions to prevent degradation.
  • Analytical Confirmation: Monitor degradation products (e.g., didesethyl chloroquine) via LC-MS/MS over 24–48 hrs .

Q. Methodological Considerations

  • Sample Preparation: For tissue homogenates, use protein precipitation with acetonitrile (3:1 v/v) followed by centrifugation (14,000 ×g, 10 min) to minimize matrix interference .
  • Ethical Reporting: Disclose metabolite purity (≥98% by HPLC) and supplier lot numbers to ensure reproducibility, avoiding non-validated sources (e.g., ) .

Properties

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine;phosphoric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3.2H3O4P/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;2*1-5(2,3)4/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);2*(H3,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKNKEKUPZTKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClN3O8P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678694
Record name Phosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~-ethylpentane-1,4-diamine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247912-76-1
Record name Phosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~-ethylpentane-1,4-diamine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Desethyl chloroquine diphosphate
Desethyl chloroquine diphosphate
Desethyl chloroquine diphosphate
Desethyl chloroquine diphosphate
Desethyl chloroquine diphosphate
Desethyl chloroquine diphosphate

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